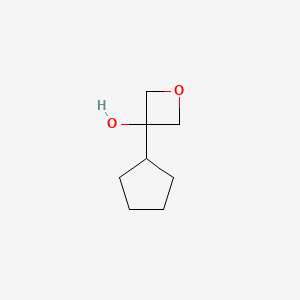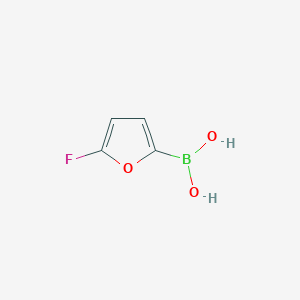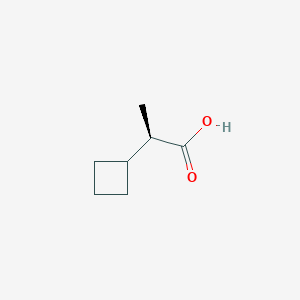
(R)-2,3-Dihydro-1H-indene-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,3-Dihydro-1H-indene-2,5-diamine is an organic compound with a unique bicyclic structure It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-2,5-dione using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-2,5-diamine may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions is optimized for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-2,5-diamine can undergo oxidation reactions to form corresponding imines or ketones.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or ketones.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
Vergleich Mit ähnlichen Verbindungen
(S)-2,3-Dihydro-1H-indene-2,5-diamine: The enantiomer of the compound with similar chemical properties but different chiral configuration.
2,3-Dihydro-1H-indene-2,5-dione: The ketone precursor used in the synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine.
Indene: The parent hydrocarbon structure without the amino groups.
Uniqueness: ®-2,3-Dihydro-1H-indene-2,5-diamine is unique due to its chiral nature and the presence of two amino groups, which make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
InChI-Schlüssel |
FZOKDSSCQAFGDX-SECBINFHSA-N |
Isomerische SMILES |
C1[C@H](CC2=C1C=CC(=C2)N)N |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)





![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)

![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)



